5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate

Catalog No.
S13384614
CAS No.
88015-97-8
M.F
C13H16N2O5
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamat...

CAS Number

88015-97-8

Product Name

5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(3,4-dimethoxyphenyl)carbamate

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c1-18-10-4-3-8(5-11(10)19-2)15-13(17)20-9-6-12(16)14-7-9/h3-5,9H,6-7H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

BTBDCPMUFRKFFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC2CC(=O)NC2)OC

5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C13H15N2O4C_{13}H_{15}N_{2}O_{4} and a molecular weight of approximately 251.27 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a carbamate functional group. The presence of the 3,4-dimethoxyphenyl moiety enhances its chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural characteristics that may confer unique pharmacological properties.

Typical of carbamates and pyrrolidines:

  • Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, potentially leading to diverse derivatives.

  • Antimicrobial agents: Some pyrrolidine-based compounds show activity against bacterial strains, including multidrug-resistant pathogens.
  • Antiviral agents: Certain analogs have been explored for their efficacy against viral infections.
  • CNS-active compounds: Pyrrolidine derivatives are known to interact with neurotransmitter systems and may possess neuroprotective properties.

Synthesis of 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction between 3,4-dimethoxyphenol and a suitable isocyanate in the presence of a base to form the carbamate.
  • Pyrrolidine Derivatives: Starting from commercially available pyrrolidine derivatives, the compound can be synthesized via acylation followed by methylation or other modifications to introduce the 3,4-dimethoxyphenyl group.
  • One-Pot Synthesis: Recent approaches suggest using one-pot synthesis methods that combine multiple steps into a single reaction vessel to improve efficiency and yield.

" class="citation ml-xs inline" data-state="closed" href="https://www.americanelements.com/pyrrolidines" rel="nofollow noopener" target="_blank"> .N-(2-Hydroxyethyl)-5-pyrrolidinoneStructureUsed in pharmaceutical formulations; shows different solubility characteristics .

Uniqueness

The uniqueness of 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate lies in its specific combination of a pyrrolidine ring with a dimethoxy-substituted phenyl group. This combination may enhance lipophilicity and bioavailability compared to other similar compounds. Additionally, its potential interactions within biological systems could lead to novel therapeutic applications that are distinct from those offered by its analogs.

Interaction studies involving 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate could focus on:

  • Protein Binding Assays: Understanding how the compound interacts with various proteins could provide insights into its mechanism of action.
  • Receptor Binding Studies: Evaluating binding affinities to specific receptors could elucidate its potential therapeutic roles.

These studies are crucial for determining the pharmacokinetic and pharmacodynamic profiles of the compound.

Several compounds share structural similarities with 5-Oxopyrrolidin-3-yl (3,4-dimethoxyphenyl)carbamate. Here are some examples:

Compound NameStructureNotable Features
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStructureExhibits antibacterial properties against Gram-positive bacteria .
1-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStructureKnown for its enhanced bioactivity due to halogen substitution

Pyrrolidinone derivatives have occupied a central role in drug discovery since the mid-20th century, with their saturated five-membered ring providing conformational rigidity and hydrogen-bonding capabilities. The incorporation of carbamate functionalities into pyrrolidinone systems emerged as a strategy to enhance metabolic stability while maintaining solubility. Early examples include anticonvulsant and nootropic agents, where the carbamate group served as both a pharmacophore and a prodrug component.

A landmark study in 2015 demonstrated that pyrrolidinone-carbamate hybrids could achieve sustained receptor occupancy in neurological targets due to their balanced lipophilicity and hydrogen-bonding potential. This discovery catalyzed the development of analogs with varied aromatic substituents, including the 3,4-dimethoxyphenyl group, to optimize target engagement.

Table 1: Key Developments in Pyrrolidinone-Carbamate Therapeutics

YearInnovationTherapeutic Area
1987First pyrrolidinone-carbamate synthonAntipsychotic agents
2004Carbamate as metabolic stabilizerAntidepressants
20193,4-Dimethoxy derivativesNeuroprotective agents

Structural Significance of 3,4-Dimethoxyphenyl Moieties in Bioactive Compounds

The 3,4-dimethoxyphenyl group confers distinct electronic and steric properties that enhance molecular recognition processes. Methoxy substituents at these positions create a polarized aromatic system capable of:

  • Participating in edge-to-face π-π interactions with tyrosine residues
  • Forming hydrogen bonds via methoxy oxygen lone pairs
  • Modulating compound lipophilicity for improved blood-brain barrier penetration

Comparative studies between chlorinated and methoxylated analogs reveal that 3,4-dimethoxy substitution improves aqueous solubility by 40–60% while maintaining comparable receptor affinity. This balance makes the moiety particularly valuable in central nervous system-targeted therapeutics, where both solubility and membrane permeability are critical.

Rationale for Investigating Carbamate Derivatives in Heterocyclic Systems

Carbamates (-O(CO)NR2) in heterocyclic frameworks offer three strategic advantages:

  • Controlled hydrolysis: The carbamate linkage undergoes predictable enzymatic cleavage, enabling prodrug strategies.
  • Conformational locking: When integrated into ring systems like pyrrolidinone, carbamates restrict rotational freedom, reducing entropic penalties upon target binding.
  • Dual hydrogen-bonding capacity: The carbonyl and amine groups serve as complementary hydrogen bond donors/acceptors.

Recent computational analyses of 5-oxopyrrolidin-3-yl carbamates demonstrate that the planar carbamate group aligns with the pyrrolidinone ring’s amide plane, creating an extended conjugated system that enhances binding to flat receptor surfaces. This geometric synergy likely contributes to the compound’s hypothesized activity in protein kinase inhibition and neurotransmitter modulation.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

280.10592162 g/mol

Monoisotopic Mass

280.10592162 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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